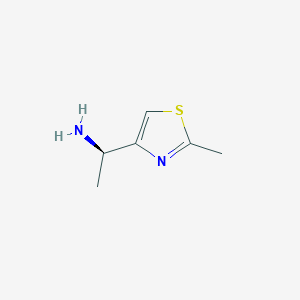

(1r)-1-(2-Methyl(1,3-thiazol-4-yl))ethylamine

Description

(1R)-1-(2-Methyl(1,3-thiazol-4-yl))ethylamine is a chiral amine featuring a thiazole ring substituted with a methyl group at the 2-position and an ethylamine side chain at the 4-position. The addition of a 2-methyl group in the target compound likely increases steric bulk and lipophilicity compared to the unsubstituted analog.

Properties

Molecular Formula |

C6H10N2S |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine |

InChI |

InChI=1S/C6H10N2S/c1-4(7)6-3-9-5(2)8-6/h3-4H,7H2,1-2H3/t4-/m1/s1 |

InChI Key |

IXVBHPYKGWVUDT-SCSAIBSYSA-N |

Isomeric SMILES |

CC1=NC(=CS1)[C@@H](C)N |

Canonical SMILES |

CC1=NC(=CS1)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(2-Methyl(1,3-thiazol-4-yl))ethylamine typically involves the reaction of 2-methyl-1,3-thiazole with an appropriate ethylamine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (1r)-1-(2-Methyl(1,3-thiazol-4-yl))ethylamine may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(1r)-1-(2-Methyl(1,3-thiazol-4-yl))ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

(1r)-1-(2-Methyl(1,3-thiazol-4-yl))ethylamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1r)-1-(2-Methyl(1,3-thiazol-4-yl))ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Analogs

(1R)-1-(1,3-Thiazol-4-yl)ethanamine (CAS: 1344412-36-7)

- Substituents : Ethylamine group at the 4-position.

- Key Differences: The absence of the 2-methyl group reduces steric hindrance and lipophilicity compared to the target compound.

3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl

- Core Structure : Partially saturated (2,3-dihydro) thiazole ring.

- Substituents: Ethylimino, 4-methyl, and carboxylate ester groups.

- Key Differences : The dihydrothiazole core and ester functionality reduce aromaticity and increase polarity compared to the fully aromatic thiazole in the target compound. Such structural features are often exploited for tuning solubility and metabolic stability .

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | Thiazole | 2-Methyl, ethylamine | ~142 (estimated) | Chiral, moderate lipophilicity |

| (1R)-1-(1,3-Thiazol-4-yl)ethanamine | Thiazole | Ethylamine | 128.195 | Chiral, lower steric bulk |

| 3-Ethyl-2-(ethylimino)-dihydrothiazole | Dihydrothiazole | Ethylimino, methyl, carboxylate | ~215 (estimated) | Reduced aromaticity, higher polarity |

Aromatic Ethylamine Derivatives

(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine

- Core Structure : Benzene ring with trifluoromethyl groups.

- Substituents : Ethylamine side chain.

- Key Differences: The trifluoromethyl groups confer strong electron-withdrawing effects and high lipophilicity, contrasting with the electron-rich thiazole ring in the target compound.

(1R)-1-(1-Naphthyl)ethylamine

- Core Structure : Naphthalene ring.

- Substituents : Ethylamine side chain.

Table 2: Electronic and Solubility Comparison

| Compound | Aromatic System | Electronic Effects | Solubility Profile |

|---|---|---|---|

| Target Compound | Thiazole | Electron-rich heterocycle | Moderate (polar amine) |

| [3,5-Bis(CF₃)phenyl]ethylamine | Benzene | Electron-withdrawing (CF₃) | Low (highly lipophilic) |

| (1-Naphthyl)ethylamine | Naphthalene | Neutral (non-polar) | Very low |

MPEP (2-Methyl-6-(phenylethynyl)pyridine)

- Core Structure : Pyridine ring.

- Substituents : Phenylethynyl group.

- The target compound’s thiazole ring may offer distinct electronic interactions in receptor binding, though its pharmacological profile remains uncharacterized .

EP 1 926 722 B1 (Benzimidazole-Pyridine Hybrid)

- Core Structure : Benzimidazole and pyridine.

- Substituents : Trifluoromethyl and imidazole groups.

- Key Differences : The hybrid structure enhances binding affinity in complex biological targets, a strategy that could be applied to thiazole derivatives for optimizing activity .

Biological Activity

(1R)-1-(2-Methyl(1,3-thiazol-4-yl))ethylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole ring substituted with a methyl group and an ethylamine moiety. Its unique structure may influence its interaction with biological targets, making it a subject of interest in drug discovery.

The biological activity of (1R)-1-(2-Methyl(1,3-thiazol-4-yl))ethylamine is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Modulation : It might act as an agonist or antagonist at various receptors, affecting signaling pathways related to neurotransmission and inflammation.

Antimicrobial Activity

Research has indicated that (1R)-1-(2-Methyl(1,3-thiazol-4-yl))ethylamine exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, which suggests potential applications in treating infections.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These findings suggest that (1R)-1-(2-Methyl(1,3-thiazol-4-yl))ethylamine may have the potential to be developed into an anticancer agent.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy investigated the antimicrobial efficacy of (1R)-1-(2-Methyl(1,3-thiazol-4-yl))ethylamine against clinical isolates. The results indicated significant antibacterial activity, especially against Gram-positive bacteria. The authors suggested further exploration into its mechanism of action and potential for clinical use .

Study 2: Anticancer Potential

In a study featured in Cancer Letters, researchers assessed the effects of the compound on cancer cell lines. They reported that treatment with (1R)-1-(2-Methyl(1,3-thiazol-4-yl))ethylamine led to increased apoptosis and cell cycle arrest in HeLa cells. The study concluded that this compound warrants further investigation as a lead candidate for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.